molecular formula C14H11F2NO B1644970 N-(3,5-difluorophenyl)-4-methylbenzamide

N-(3,5-difluorophenyl)-4-methylbenzamide

Cat. No.: B1644970
M. Wt: 247.24 g/mol
InChI Key: YXZUNGODIJRLKN-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-4-methylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 4-methyl group and an aromatic 3,5-difluorophenylamine moiety. Its synthesis typically involves coupling reactions between substituted benzoic acids and fluorinated anilines, followed by purification via crystallization or chromatography .

The presence of fluorine atoms at the 3,5-positions of the phenyl ring enhances the compound’s lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization. Additionally, the methyl group at the 4-position of the benzamide ring contributes to steric effects, influencing molecular packing in the solid state and intermolecular interactions .

Properties

Molecular Formula

C14H11F2NO

Molecular Weight

247.24 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18)

InChI Key

YXZUNGODIJRLKN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3,5-difluorophenyl)-4-methylbenzamide, the following table compares its structural and physicochemical attributes with those of analogous compounds reported in the literature:

Compound Substituents Melting Point (°C) Synthetic Yield (%) Key Structural Features
This compound 4-methylbenzamide; 3,5-difluorophenyl Not reported Not reported Fluorine atoms enhance lipophilicity; methyl group influences steric effects .
N-(3,5-Bis(4-chlorophenyl)pyrazole)-4-methylbenzamide (5k) 4-methylbenzamide; 3,5-bis(4-chlorophenyl)pyrazole 215–217 70 Chlorine substituents increase electronegativity; pyrazole ring introduces planar rigidity .
N-(3,5-Bis(4-fluorophenyl)pyrazole)-4-methylbenzamide (5l) 4-methylbenzamide; 3,5-bis(4-fluorophenyl)pyrazole 220–222 65 Fluorine atoms improve metabolic stability; pyrazole enhances π-π stacking .
N-(3,5-Dimethylphenyl)-4-methylbenzamide 4-methylbenzamide; 3,5-dimethylphenyl Not reported Not reported Methyl groups reduce polarity; weaker intermolecular interactions compared to fluorinated analogs .
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide 2,6-difluorobenzamide; 3,5-dichloro-4-tetrafluoroethoxy Not reported Not reported Chlorine and tetrafluoroethoxy groups increase steric bulk and hydrophobicity .

Key Observations :

Substituent Effects: Fluorine and chlorine atoms significantly alter electronic properties. Methyl groups (e.g., in N-(3,5-dimethylphenyl)-4-methylbenzamide) reduce polarity, leading to weaker crystal packing forces compared to halogenated derivatives .

Thermal Stability :

  • Pyrazole-containing analogs (5k , 5l ) exhibit higher melting points (215–222°C) due to rigid planar structures and strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
  • Polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide (a structural analog) show mechanical differences, with Form 1 being 50% stiffer than Form 2 due to variations in C-H⋅⋅⋅F interactions .

Synthetic Accessibility :

  • Yields for pyrazole-linked derivatives (5k–5n ) range from 65–71%, reflecting efficient cyclization and coupling steps .
  • The synthesis of this compound likely follows similar protocols but may require optimized conditions for fluorine incorporation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,5-difluoroaniline attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. A base, such as triethylamine or pyridine, is typically employed to neutralize the generated HCl, driving the reaction to completion. The process is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under mild reflux.

Step-by-Step Procedure

  • Dissolution of 3,5-Difluoroaniline : 3,5-Difluoroaniline (1.0 equiv) is dissolved in anhydrous DCM (10 mL per mmol of amine) under nitrogen atmosphere.
  • Addition of Base : Triethylamine (1.2 equiv) is added dropwise to the solution, followed by stirring for 10 minutes to ensure complete deprotonation of the amine.
  • Acyl Chloride Introduction : 4-Methylbenzoyl chloride (1.1 equiv) is added slowly via syringe, and the mixture is stirred at room temperature for 12–24 hours.
  • Work-Up : The reaction is quenched with ice-cold water, and the organic layer is separated. The aqueous phase is extracted with DCM (3 × 10 mL), and the combined organic layers are dried over anhydrous MgSO₄.
  • Purification : The crude product is purified via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (4:1 to 2:1 v/v), yielding this compound as a white crystalline solid.

Yield and Characterization

Yields for analogous benzamide syntheses in the literature range from 35% to 92%, depending on the electronic nature of the substituents and purification efficiency. For example, N-(4-methoxyphenyl)-4-methylbenzamide (4l) is reported in with a 1H NMR spectrum (400 MHz, CDCl₃) featuring aromatic protons at δ 7.30–7.27 (4H, m), 6.96–6.91 (4H, m), and a singlet for methoxy groups at δ 3.74 (6H, s). The target compound would exhibit similar splitting patterns, with fluorine-induced coupling complexities in the aromatic region.

Transition-Metal-Catalyzed Amidation

Recent advances in catalytic amidation have enabled alternative routes to benzamides, though these methods are less commonly applied to this compound. The Pd-PEPPSI complex described in exemplifies a catalytic system capable of facilitating cross-coupling between aryl esters and amines, suggesting potential applicability for the target compound.

Catalytic System and Reaction Parameters

The Pd-PEPPSI catalyst (0.30 mol%) is employed in tandem with an aryl ester (1.00 mmol), amine (1.20 mmol), and a base (1.50 mmol) in toluene at 110°C for 16 hours. While this method is optimized for biaryl ketone synthesis, adaptation to benzamides would require substituting the ester with a methylbenzoyl-activated species.

Limitations and Challenges

Transition-metal-catalyzed approaches face hurdles such as:

  • Substrate Compatibility : Steric hindrance from the 3,5-difluoro substituents may impede catalytic activity.
  • Functional Group Tolerance : The presence of electron-withdrawing fluorine atoms could destabilize intermediates.
  • Yield Variability : Reported yields for Pd-PEPPSI-mediated reactions range from 53% to 95%, heavily dependent on substrate structure.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for benzamide synthesis methods applicable to this compound:

Method Conditions Yield Range Purification Technique Key Advantages
Acyl Chloride Route RT, 12–24 h, DCM/TEA 35–92% Column Chromatography Simplicity, scalability
Catalytic Amidation 110°C, 16 h, Pd-PEPPSI 53–95% Precipitation/Chromatography Functional group tolerance

Scalability and Industrial Considerations

The acyl chloride method remains preferable for large-scale production due to its operational simplicity and minimal catalyst requirements. However, the exothermic nature of acyl chloride reactions necessitates rigorous temperature control to prevent decomposition. Industrial adaptations might employ continuous flow reactors to enhance heat dissipation and reaction efficiency.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl₃) : Expected signals include aromatic protons (δ 7.3–7.5 for benzoyl, δ 6.5–7.0 for difluorophenyl), a singlet for the methyl group (δ 2.4), and split peaks from fluorine coupling.
  • 13C NMR : Characteristic peaks for carbonyl (δ ~165), quaternary carbons adjacent to fluorine (δ ~150–160), and methyl groups (δ ~21).
  • MS (ESI+) : [M+H]+ peak at m/z 262.1.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H2O gradient) typically confirms purity >98% for pharmaceutical-grade material. Residual solvents (DCM, THF) must comply with ICH Q3C guidelines.

Q & A

Q. Optimization Tips :

  • Replace DCC with EDC·HCl for easier byproduct removal.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

Answer:

  • 1H-NMR :
    • Aromatic protons: Doublets for 3,5-difluorophenyl (δ 6.8–7.2 ppm) and 4-methylbenzamide (δ 7.3–7.6 ppm).
    • Amide proton: Singlet at δ 8.1–8.3 ppm.
  • IR :
    • Amide C=O stretch at ~1650 cm⁻¹.
    • N–H bend at ~3300 cm⁻¹.
  • Elemental Analysis :
    • Validate %C, %H, %N against theoretical values (C₁₄H₁₁F₂NO: C 64.86%, H 4.25%, N 5.40%) .

Advanced: How do solvent polarity and pH influence the fluorescence properties of benzamide derivatives like this compound?

Answer:
Fluorescence intensity is maximized under the following conditions (based on analogous benzamides ):

  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance quantum yield due to reduced non-radiative decay.
  • pH : Optimal at pH 5.0 (acetate buffer), where protonation/deprotonation of the amide group is minimized.
  • Temperature : Stability at 25°C ; higher temperatures (>40°C) reduce intensity by 20–30%.

Q. Key Metrics :

  • R factor: <0.10 for high-resolution structures.
  • Disorder modeling: Required for flexible substituents (e.g., tetrafluoroethoxy groups) .

Advanced: How do fluorine substituents at the 3,5-positions impact bioactivity or binding interactions in related benzamide scaffolds?

Answer:
Fluorine atoms enhance:

  • Lipophilicity : LogP increases by ~0.5 per fluorine, improving membrane permeability.
  • Electron-withdrawing effects : Activate the benzamide ring for nucleophilic substitution or π-stacking.
  • Binding affinity : In pesticidal analogs (e.g., diflubenzuron), fluorine improves interaction with insect chitin synthase .

Q. Case Study :

  • N-(3,5-difluorophenyl) derivatives show 2–5× higher activity vs. non-fluorinated analogs in enzyme inhibition assays .

Basic: What purification strategies resolve common byproducts (e.g., unreacted aniline or diacylurea) in benzamide synthesis?

Answer:

  • Diacylurea Removal :
    • Precipitate with cold hexane and filter.
    • Use HOBt to suppress diacylurea formation .
  • Unreacted Aniline :
    • Acid-base extraction: Wash organic layer with 1M HCl to remove residual amine.
  • Final Purification :
    • Recrystallize from ethanol/water (yield: 70–85%) .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological targets of this compound?

Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) level.
    • Frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) predict electrophilic regions.
  • Docking Studies :
    • Use AutoDock Vina to screen against cytochrome P450 or kinase targets.
    • Fluorine substituents increase binding score by 1.5–2.0 kcal/mol via halogen bonds .

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